3-Bromo-2-methylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-2-methylthiophene and related compounds has been explored in various studies. One method involves using 3-methylthiophene and NBS (N-Bromosuccinimide), yielding 2-bromo-3-methylthiophene with a high yield and purity (Zhao Li-juan, 2011). Another approach demonstrates selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming various 2-aryl-4-bromo-5-methylthiophenes (G. Vamvounis & David Gendron, 2013).
Molecular Structure Analysis
The molecular structure of 3-methylthiophene, a related compound, has been investigated using gas electron diffraction and microwave spectroscopic data, providing insights into the structural characteristics of similar thiophene derivatives (M. Tanabe et al., 1996).
Chemical Reactions and Properties
3-Bromo-2-methylthiophene exhibits a range of reactions and properties. For example, its reaction with various aryl bromides under specific conditions yields a variety of functional organic materials, useful in electronic applications (G. Vamvounis & David Gendron, 2013).
Physical Properties Analysis
Studies on related thiophene compounds, like 3-methylthiophene, reveal insights into the physical properties of 3-bromo-2-methylthiophene. The analysis of 3-methylthiophene's molecular structure and torsional vibration contributes to understanding its physical characteristics (M. Tanabe et al., 1996).
Chemical Properties Analysis
Research on the chemical properties of thiophene derivatives provides valuable information about 3-bromo-2-methylthiophene. The study of the electrochemical and optical properties of poly(3-methylthiophenes) helps in comprehending its chemical behavior (C. Arbizzani et al., 1992).
Scientific Research Applications
Organic Electronic Materials
- 3-Bromo-2-methylthiophene is used in the synthesis of functional organic electronic materials. A study by Vamvounis and Gendron (2013) demonstrates the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is valuable in preparing materials for electro- and photoactive applications, with yields ranging from 27–63% (Vamvounis & Gendron, 2013).
Polymerization Research
- In polymer chemistry, 3-bromo-2-methylthiophene plays a crucial role. Qi, Rees, and Pickup (1996) investigated the electrochemically induced substitution of polymers like polythiophene with nucleophiles, including 3-bromo-2-methylthiophene. Their findings are significant for understanding the chemical processes in the development of conductive polymers (Qi, Rees, & Pickup, 1996).
Synthesis of Novel Compounds
- The compound is integral in synthesizing new chemical entities. Liu, Yang, and Yu (2008) described a process where 3-bromo-2-methylthiophene was used to synthesize a novel photochromic compound, which was characterized for its photochromic behavior. This type of research contributes to the advancement of materials science, especially in the field of photoresponsive materials (Liu, Yang, & Yu, 2008).
Photostabilization of Materials
- 3-Bromo-2-methylthiophene derivatives have been utilized as photostabilizers. Balakit et al. (2015) synthesized new thiophene derivatives, including those derived from 3-bromo-2-methylthiophene, and studied their effectiveness in reducing the photodegradation of poly(vinyl chloride). Such research is crucial for developing materials with improved longevity and resistance to environmental factors (Balakit et al., 2015).
Electrochemical Studies
- The electrochemical properties of 3-bromo-2-methylthiophene are also of significant interest. Sato, Tanaka, and Kaeriyama (1986) explored the electrochemical polymerization of 3-methylthiophene, where derivatives like 3-bromo-2-methylthiophene are vital. Their research aids in understanding the electrical properties of polythiophenes, which are essential in various technological applications (Sato, Tanaka, & Kaeriyama, 1986).
Safety And Hazards
Future Directions
2-Bromo-3-methylthiophene has been used as a pharmaceutical intermediate . Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
3-bromo-2-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNCGRDYHINDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057707 | |
Record name | 3-Bromo-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylthiophene | |
CAS RN |
30319-05-2 | |
Record name | 3-Bromo-2-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30319-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-2-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.